molecular formula C11H12S2 B14317904 2-(2-Methylpropylidene)-2H-1,3-benzodithiole CAS No. 112519-98-9

2-(2-Methylpropylidene)-2H-1,3-benzodithiole

Cat. No.: B14317904
CAS No.: 112519-98-9
M. Wt: 208.3 g/mol
InChI Key: SWGXSGIVKDVKRY-UHFFFAOYSA-N
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Description

2-(2-Methylpropylidene)-2H-1,3-benzodithiole: is a cyclic organic compound with the following chemical formula:

C9H16\text{C}_9\text{H}_{16}C9​H16​

. It belongs to the class of benzodithioles and exhibits intriguing properties due to its unique structure.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves cyclization of a suitable precursor, typically a thioamide or a thiosemicarbazone, under specific conditions. The cyclization process forms the central benzodithiole ring.

Reaction Conditions: The cyclization reaction can occur under acidic or basic conditions, depending on the starting material. Acid-catalyzed cyclization often involves Lewis acids like aluminum chloride (

AlCl3\text{AlCl}_3AlCl3​

), while base-catalyzed cyclization may use sodium hydroxide (

NaOH\text{NaOH}NaOH

) or potassium hydroxide (

KOH\text{KOH}KOH

).

Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable processes for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.

    Reduction: Reduction of the benzodithiole ring can yield various derivatives.

    Substitution: Substituents can be introduced at different positions on the benzodithiole ring.

Common Reagents and Conditions:
    Oxidizing agents like hydrogen peroxide (

    Oxidation: H2O2\text{H}_2\text{O}_2H2​O2​

    ) or m-chloroperbenzoic acid (

    m-CPBA\text{m-CPBA}m-CPBA

    ). Reducing agents such as sodium borohydride (

    Reduction: NaBH4\text{NaBH}_4NaBH4​

    ) or lithium aluminum hydride (

    LiAlH4\text{LiAlH}_4LiAlH4​

    ).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.

Major Products: The specific products depend on the reaction conditions and substituents present. Common derivatives include substituted benzodithioles and their corresponding oxidation or reduction products.

Scientific Research Applications

Chemistry:

    Ligand Design: Benzodithioles serve as ligands in coordination chemistry, forming complexes with transition metals.

    Materials Science: Their unique electronic properties make them interesting for organic electronics and semiconductors.

Biology and Medicine:

    Antioxidant Properties: Some benzodithioles exhibit antioxidant activity, potentially relevant for health and disease prevention.

    Anticancer Research: Researchers explore their potential as anticancer agents due to their structural features.

Industry:

    Dyes and Pigments: Benzodithioles contribute to the coloration of dyes and pigments.

    Corrosion Inhibitors: Their sulfur-containing groups make them useful in corrosion protection.

Mechanism of Action

The exact mechanism by which 2-(2-Methylpropylidene)-2H-1,3-benzodithiole exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.

Comparison with Similar Compounds

While benzodithioles share some features with other heterocyclic compounds, their unique combination of sulfur atoms and aromatic rings sets them apart. Similar compounds include 1-Propanamine, 2-methyl-N-(2-methylpropyl)- .

Properties

112519-98-9

Molecular Formula

C11H12S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-(2-methylpropylidene)-1,3-benzodithiole

InChI

InChI=1S/C11H12S2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3

InChI Key

SWGXSGIVKDVKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C1SC2=CC=CC=C2S1

Origin of Product

United States

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